molecular formula C16H18N2O3 B6369022 6-(3-Boc-aminophenyl)-2-hydroxypyridine CAS No. 1261993-40-1

6-(3-Boc-aminophenyl)-2-hydroxypyridine

Cat. No.: B6369022
CAS No.: 1261993-40-1
M. Wt: 286.33 g/mol
InChI Key: WANLDDLNPFVYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Boc-aminophenyl)-2-hydroxypyridine is a compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a 3-Boc-aminophenyl group at the 6-position The Boc group, or tert-butoxycarbonyl group, is commonly used as a protecting group for amines in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Boc-aminophenyl)-2-hydroxypyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Boc-aminophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydride (NaH)

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)

Major Products Formed

    Deprotection: Free amine

    Substitution: Ethers, esters

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

Mechanism of Action

The mechanism of action of 6-(3-Boc-aminophenyl)-2-hydroxypyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Boc group can be removed to reveal the active amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    6-(3-Aminophenyl)-2-hydroxypyridine: Similar structure but lacks the Boc protecting group.

    6-(3-Methoxyphenyl)-2-hydroxypyridine: Similar structure but with a methoxy group instead of an amino group.

    6-(3-Nitrophenyl)-2-hydroxypyridine: Similar structure but with a nitro group instead of an amino group.

Uniqueness

6-(3-Boc-aminophenyl)-2-hydroxypyridine is unique due to the presence of the Boc protecting group, which allows for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[3-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-7-4-6-11(10-12)13-8-5-9-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANLDDLNPFVYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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